molecular formula C18H14N4O2S B2868287 7-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 1021260-56-9

7-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2868287
CAS RN: 1021260-56-9
M. Wt: 350.4
InChI Key: FNGZMDGBAAFVSM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrimidine ring fused with a thieno ring, a pyridine ring, and an amide group. The exact three-dimensional structure would need to be determined by techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the reaction conditions and the reagents used. As a pyrimidine derivative, it might undergo reactions typical for this class of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. These properties could include melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Studies on thienopyridine and pyridothienopyrimidine derivatives have demonstrated antimicrobial and antifungal activities, highlighting their potential in the development of new therapeutic agents. For instance, synthesized thienopyrimidine derivatives were found to exhibit pronounced antimicrobial activity, showing efficacy against a variety of bacterial and fungal strains. This suggests a promising avenue for the development of new antimicrobial agents based on the thienopyrimidine scaffold (Bhuiyan et al., 2006).

Anti-Inflammatory Agents

Compounds within this chemical family have also been researched for their anti-inflammatory properties. The incorporation of different groups into the thieno[2,3-d]pyrimidine heterocyclic ring has been shown to enhance its anti-inflammatory activities. This indicates the potential of these compounds in the development of new anti-inflammatory treatments, providing a foundation for further exploration into their therapeutic applications (Tolba et al., 2018).

Cytostatic and Antiviral Activities

Newly synthesized thieno-fused 7-deazapurine ribonucleosides, related to the compound of interest, have shown low micromolar or submicromolar in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines, as well as some antiviral activity against HCV. This highlights the potential of these compounds in cancer therapy and antiviral drug development, offering new paths for research into effective treatments for these conditions (Tichy et al., 2017).

Enzyme Inhibition for Therapeutic Applications

Some derivatives related to the target compound have shown inhibitory activity against different lipoxygenases, pointing towards their potential use in treating conditions related to enzyme overactivity. This enzyme inhibition capability opens up new research opportunities in the development of enzyme inhibitors as therapeutic agents for a range of diseases (Vieweg et al., 1992).

Structural and Material Science Applications

The study of structural modifications and their effects on supramolecular aggregation of related compounds has provided insights into their conformational features. This research is crucial for understanding how these compounds interact at the molecular level, which has implications for their use in material science, particularly in the development of novel materials with specific properties (Nagarajaiah & Begum, 2014).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. Pyrimidine derivatives are often involved in biological processes due to their resemblance to the structure of natural nucleotides .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it .

Future Directions

The future research directions could involve studying the biological activity of this compound, optimizing its synthesis, and modifying its structure to improve its properties .

properties

IUPAC Name

12-methyl-2-oxo-N-(pyridin-3-ylmethyl)-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c1-11-4-5-15-21-17-13(18(24)22(15)10-11)7-14(25-17)16(23)20-9-12-3-2-6-19-8-12/h2-8,10H,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGZMDGBAAFVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NCC4=CN=CC=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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